1-(4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrrole
CAS No.: 2310126-62-4
Cat. No.: VC5102929
Molecular Formula: C18H15N3O
Molecular Weight: 289.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310126-62-4 |
|---|---|
| Molecular Formula | C18H15N3O |
| Molecular Weight | 289.338 |
| IUPAC Name | 5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-pyrrol-1-ylphenyl)methanone |
| Standard InChI | InChI=1S/C18H15N3O/c22-18(21-12-15-4-3-9-19-17(15)13-21)14-5-7-16(8-6-14)20-10-1-2-11-20/h1-11H,12-13H2 |
| Standard InChI Key | HNIBUUWBEWUOND-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1C(=O)C3=CC=C(C=C3)N4C=CC=C4)N=CC=C2 |
Introduction
Structural Features
-
Core Structure: The pyrrolo[3,4-b]pyridine core is a key component, known for its presence in various biologically active compounds.
-
Substitution Pattern: The compound features a carbonyl group attached to a phenyl ring, which is further linked to a pyrrole ring.
-
Potential Biological Activity: Compounds with similar cores have shown various biological activities, including potential anticancer and antimicrobial effects.
Potential Applications
-
Medicinal Chemistry: The unique structure of this compound suggests potential applications in drug discovery, particularly in targeting specific biological pathways.
-
Biological Interactions: Studies on similar compounds indicate potential for interaction with various biological targets, which could lead to therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | Pyrrolo[3,4-b]pyridine core | Investigational indication | Small molecule drug in clinical trials |
| 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Nitrophenyl and sulfenyl substitutions | Potential for diverse biological activities | Unique substitution pattern |
| 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid | tert-Butoxycarbonyl and carboxylic acid groups | Potential intermediate in synthesis | tert-Butoxycarbonyl protection |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume